molecular formula C4H3F7O B1293372 2,2,3,3,4,4,4-Heptafluoro-1-butanol CAS No. 375-01-9

2,2,3,3,4,4,4-Heptafluoro-1-butanol

Cat. No.: B1293372
CAS No.: 375-01-9
M. Wt: 200.05 g/mol
InChI Key: WXJFKAZDSQLPBX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-1-butanol is a fluorinated alcohol with the molecular formula C4H3F7O. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,4,4,4-Heptafluoro-1-butanol can be synthesized through several methods. One common method involves the reduction of heptafluorobutyric acid or its derivatives. The reduction process typically uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards. Industrial production methods are designed to maximize yield and minimize waste, making the process both efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-1-butanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form heptafluorobutyric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield heptafluorobutanal when using mild reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Heptafluorobutyric acid.

    Reduction: Heptafluorobutanal.

    Substitution: 2,2,3,3,4,4,4-Heptafluoro-1-chlorobutane.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-1-butanol is used in various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing fluorinated polymers and other complex molecules.

    Biology: This compound is used in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Research into the potential use of fluorinated alcohols in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-1-butanol exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its stability and resistance to chemical reactions. This compound can act as a hydrogen bond donor due to the hydroxyl group, allowing it to interact with various substrates and catalysts. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 1H,1H,2H,2H-Perfluoro-1-octanol
  • 2,2,2-Trifluoroethanol

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-1-butanol is unique due to its specific arrangement of fluorine atoms, which imparts distinct properties such as high thermal stability and resistance to chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutan-1-ol
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InChI

InChI=1S/C4H3F7O/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2
Source PubChem
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InChI Key

WXJFKAZDSQLPBX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)O
Source PubChem
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Molecular Formula

C3F7CH2OH, C4H3F7O
Record name 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-
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DSSTOX Substance ID

DTXSID4059914
Record name 3:1 Fluorotelomer alcohol
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Molecular Weight

200.05 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,4,4,4-Heptafluoro-1-butanol
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Vapor Pressure

33.1 [mmHg]
Record name 2,2,3,3,4,4,4-Heptafluoro-1-butanol
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CAS No.

375-01-9
Record name 2,2,3,3,4,4,4-Heptafluorobutanol
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Record name (Perfluoropropyl)methanol
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Record name 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-
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Record name 2,2,3,3,4,4,4-heptafluorobutan-1-ol
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Record name (PERFLUOROPROPYL)METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,4-Heptafluoro-1-butanol
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What are the main applications of 2,2,3,3,4,4,4-Heptafluoro-1-butanol in analytical chemistry?

A1: this compound (HFB) is primarily employed as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analysis. Its use enhances the volatility and detectability of polar and thermally labile analytes, such as amino acids and gamma-hydroxybutyrate (GHB). [, ]

Q2: How does HFB improve the GC-MS analysis of GHB?

A2: GHB, a drug of abuse, presents challenges for GC-MS analysis due to its low volatility and tendency to convert to gamma-butyrolactone (GBL). HFB, in combination with trifluoroacetic anhydride (TFAA), derivatizes the active hydrogens of GHB, creating higher molecular mass products suitable for GC-MS analysis. This derivatization improves volatility, provides multiple fragment ions for confirmation, and allows for indirect quantification of GBL. []

Q3: Can HFB be used for the analysis of other compounds besides GHB?

A3: Yes, HFB has been successfully utilized in the GC-MS analysis of amino acid enantiomers. It reacts with amino acids in the presence of perfluorinated anhydrides to form N(O,S)-perfluoroacyl perfluoroalkyl esters. These derivatives exhibit improved chromatographic behavior and distinct mass spectral fragmentation patterns, facilitating sensitive and selective analysis. []

Q4: Does HFB influence the solubility of other compounds?

A4: Research suggests that HFB can influence the solubility of carotenoids in electrospray liquid chromatography-mass spectrometry (LC-MS). A low concentration (0.1% v/v) of HFB was found to significantly enhance the formation of molecular ions, improving the detection limit for carotenoids like lutein and β-carotene. []

Q5: How does HFB behave in supercritical fluids?

A5: Studies have investigated the behavior of HFB in supercritical carbon dioxide and supercritical ethane using Fourier transform infrared (FT-IR) spectroscopy. Findings suggest that HFB forms hydrogen-bonded aggregates in these fluids. Interestingly, its solubility in low dielectric constant fluids like CO2 is attributed to its weaker hydrogen-bonding energy compared to non-fluorinated alcohols. []

Q6: Has the atmospheric chemistry of HFB been studied?

A6: Yes, studies have investigated the kinetic rate coefficients and temperature dependence of reactions involving HFB and chlorine atoms in the atmosphere. This research contributes to a better understanding of the compound's environmental fate and potential impact. []

Q7: Are there any studies on the thermodynamic properties of mixtures containing HFB?

A7: Yes, research has explored the thermodynamics of liquid mixtures containing HFB and hydrogenated alcohols. These mixtures exhibit complex behavior due to the interplay of hydrogen bonding and unfavorable dispersion forces between fluorinated and hydrogenated chains. The results provide insights into the molecular interactions governing these systems. []

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